molecular formula C12H14O5 B4420547 ethyl 4-(2-methoxy-2-oxoethoxy)benzoate

ethyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B4420547
M. Wt: 238.24 g/mol
InChI Key: QLPZFLKIHVGSIL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxy-oxoethoxy substituent on the benzene ring. This compound is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(2-methoxy-2-oxoethoxy)benzoic acid and ethanol.

    Reduction: The carbonyl group in the methoxy-oxoethoxy substituent can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may require the use of catalysts, such as palladium on carbon, and elevated temperatures.

Major Products Formed

    Hydrolysis: 4-(2-methoxy-2-oxoethoxy)benzoic acid and ethanol.

    Reduction: 4-(2-methoxy-2-hydroxyethoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it imparts specific properties to the final product.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its absorption and bioavailability.

Comparison with Similar Compounds

Ethyl 4-(2-methoxy-2-oxoethoxy)benzoate can be compared with similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different solubility and reactivity properties.

    Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate: Contains an ethoxy group instead of a methoxy group, which may influence its chemical behavior and applications.

    Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: A positional isomer with different substitution patterns on the benzene ring, leading to variations in its chemical and physical properties.

This compound stands out due to its specific substitution pattern, which imparts unique reactivity and application potential in various fields.

Properties

IUPAC Name

ethyl 4-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-12(14)9-4-6-10(7-5-9)17-8-11(13)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPZFLKIHVGSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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